molecular formula C16H13ClN2O2 B5824553 1,2,4-Oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-

1,2,4-Oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-

Cat. No.: B5824553
M. Wt: 300.74 g/mol
InChI Key: UXXBQTLSULEFTB-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and agrochemicals. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable scaffold for drug design and development.

Preparation Methods

The synthesis of 1,2,4-oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a carboxylic acid with a hydroxyamidine in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxadiazole ring . Industrial production methods often utilize continuous flow reactors to achieve high-throughput synthesis and purification of oxadiazole derivatives .

Chemical Reactions Analysis

1,2,4-Oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

Comparison with Similar Compounds

1,2,4-Oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- can be compared with other similar compounds such as:

The uniqueness of 1,2,4-oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-20-14-8-2-11(3-9-14)10-15-18-16(21-19-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXBQTLSULEFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358033
Record name 1,2,4-oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61886-14-4
Record name 1,2,4-oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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